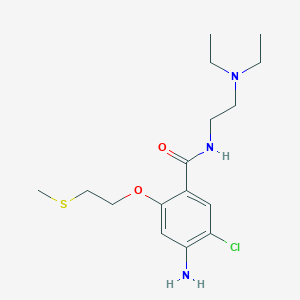

Metoclopramide sulfide

Description

Structure

3D Structure

Properties

CAS No. |

102670-58-6 |

|---|---|

Molecular Formula |

C16H26ClN3O2S |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |

InChI |

InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |

InChI Key |

QRIOIGZLWPJCCP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |

Other CAS No. |

102670-58-6 |

Synonyms |

metoclopramide sulfide |

Origin of Product |

United States |

Advanced Structural Elucidation Techniques for Metoclopramide Sulfide

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of compounds like Metoclopramide (B1676508) sulfide (B99878). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Metoclopramide sulfide, ¹H NMR provides critical information about the chemical environment of protons within the molecule.

In a study that synthesized and characterized a sulfide analogue of metoclopramide, ¹H NMR spectra were recorded on a 250 MHz instrument. lookchem.com The chemical shifts (δ), expressed in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), confirm the presence and connectivity of the various protons in the structure. For instance, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the N,N-diethylaminoethyl side chain. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

While specific 1D ¹H NMR data for this compound is detailed in synthetic procedures, a general representation of expected proton signals can be tabulated. lookchem.comresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), though not explicitly detailed for the sulfide analogue in the reviewed literature, would be standard procedure in a full structural elucidation workflow. nih.govresearchgate.net COSY experiments would establish proton-proton coupling networks, confirming the arrangement of protons on the aromatic ring and within the ethyl side chain. HSQC would correlate protons directly to the carbon atoms they are attached to, aiding in the assignment of the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Data for Metoclopramide Analogues This table is a generalized representation based on data for metoclopramide and its derivatives. lookchem.comresearchgate.net

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Singlet / Doublet | 2H |

| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |

| Methylene (CH₂) adjacent to Amide N | ~3.5 | Multiplet | 2H |

| Methylene (CH₂) adjacent to Sulfide S | ~2.7 | Multiplet | 2H |

| Methylene (CH₂) of Ethyl groups | ~2.6 | Quartet | 4H |

| Methyl (CH₃) of Ethyl groups | ~1.1 | Triplet | 6H |

| Amino (NH₂) | Variable | Broad Singlet | 2H |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. ucl.ac.be In the case of metoclopramide and its analogues, the protonated molecule [M+H]⁺ is typically generated and then fragmented. lookchem.comucl.ac.be The resulting product ions reveal the connectivity of the molecule. For example, studies on metoclopramide itself show characteristic fragmentation patterns, such as the loss of the diethylamine (B46881) group from the side chain (-73 Da) and cleavage of the amide bond. ucl.ac.be Similar fragmentation pathways would be expected for the sulfide analogue, helping to confirm the structure of the benzamide (B126) core and the thioether side chain.

Table 2: Predicted MS Fragmentation Data for this compound Based on fragmentation patterns of Metoclopramide. ucl.ac.be

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Fragment |

|---|---|---|---|

| [M+H]⁺ | [M+H - C₄H₁₀S]⁺ | 106.05 Da | Cleavage of the thioether side chain |

| [M+H]⁺ | [M+H - C₆H₁₅NS]⁺ | 145.09 Da | Cleavage of the amide bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. mdpi.com IR spectra are typically recorded from KBr pellets. lookchem.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key functional groups. lookchem.comnih.govresearchgate.net These include:

N-H stretching vibrations for the primary amine (NH₂) and secondary amide (N-H) groups, typically appearing in the 3200-3500 cm⁻¹ region.

C-H stretching vibrations for aromatic and aliphatic groups, usually below 3100 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong band typically found around 1630-1680 cm⁻¹.

C=C stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

C-O stretching for the methoxy group ether linkage.

C-S stretching for the thioether linkage, which is typically a weak band in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net Studies on metoclopramide have utilized Raman and Surface-Enhanced Raman Scattering (SERS) to investigate the molecule's vibrational modes and how they change with pH. researchgate.netubbcluj.ro Similar analysis of this compound would provide a detailed vibrational profile, aiding in its complete characterization.

Table 3: Key IR Absorption Bands for this compound Based on general IR data for Metoclopramide and its analogues. lookchem.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) / Amide (NH) | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 |

| Amide C=O | C=O Stretch | 1630 - 1680 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Methoxy C-O | C-O Stretch | 1200 - 1300 |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly its chromophores. medcraveonline.com The chromophore in this compound is the substituted benzamide ring system.

Studies on metoclopramide in various solvents like methanol (B129727) or dilute acid show characteristic absorption maxima (λ_max). researchgate.netusa-journals.com For example, in 0.1 M HCl, metoclopramide exhibits a λ_max around 270-273 nm. usa-journals.com The sulfide analogue would be expected to have a similar UV absorption profile, as the primary chromophore remains the 4-amino-5-chloro-2-methoxybenzamide (B2938741) core. The position and intensity of the absorption bands are influenced by the solvent and the electronic effects of the substituents on the aromatic ring. This technique is often used for quantitative analysis but also serves as a confirmatory tool in structural elucidation. medcraveonline.comatlantis-press.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nobelprize.orgub.edu This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. ku.edumertenlab.de These methods measure the differential absorption or rotation of left- and right-circularly polarized light. unipi.it

This compound itself is not chiral and would therefore be inactive in chiroptical spectroscopy. However, if it were to be functionalized to create a stereocenter or if it were to interact with a chiral environment (like a protein receptor), chiroptical methods could become relevant. rsc.orguochb.cz For instance, if a chiral derivative were synthesized, CD spectroscopy could be used to determine its absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. Currently, there is no published research applying chiroptical spectroscopy to this compound, as the molecule lacks a chiral center.

Combinatorial Approaches to Structural Elucidation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. jetir.orglibretexts.org This approach is particularly valuable in drug discovery for creating a diverse set of compounds that can be screened for biological activity to identify promising new drug candidates. libretexts.orgresearchgate.net The two primary methods in combinatorial chemistry are parallel synthesis, where each compound is made in a separate reaction vessel, and split synthesis, which allows for the creation of a much larger number of compounds by mixing and splitting pools of reactants at each step. libretexts.org

While direct evidence of large-scale combinatorial synthesis for the structural elucidation of this compound is not prominent in the literature, the principles of combinatorial chemistry are evident in structure-activity relationship (SAR) studies. These studies involve the synthesis of a targeted library of analogues to systematically probe how specific structural modifications affect the molecule's biological activity. researchgate.net

One such study involved the synthesis and evaluation of a small, focused library of metoclopramide analogues to investigate their interaction with the dopamine (B1211576) D2 receptor. nih.gov This library included permanently charged ammonium (B1175870) and sulfonium (B1226848) analogues, as well as a key permanently uncharged sulfide analogue of metoclopramide. nih.gov The synthesis of this sulfide analogue provides crucial data for the structural elucidation of how the nature of the side chain influences biological function.

The research findings from this targeted library were significant for understanding the structural requirements for activity at the D2 receptor. The sulfide analogue, in which the basic nitrogen atom of metoclopramide's side chain is replaced by a sulfur atom, was found to be biologically inactive at concentrations up to 100 microM. nih.gov In contrast, several of the permanently charged analogues retained the ability to antagonize dopamine's effects, although they were less potent than metoclopramide itself. researchgate.netnih.gov

This data strongly suggests that a charged, basic nitrogen atom is a critical structural feature for the binding of these antagonists to an anionic site on the D2 receptor. nih.govlookchem.com The inactivity of the uncharged sulfide analogue helps to confirm this hypothesis, thereby elucidating a key aspect of the molecule's structure-activity relationship. nih.gov

Interactive Data Table: Biological Activity of Metoclopramide Analogues

| Compound | Structural Modification | Biological Activity | Reference |

| Metoclopramide | N/A (Parent Compound) | Active | nih.gov |

| Dimethyl Analogue | N,N-dimethyl on side chain | Active | nih.gov |

| Ammonium Analogues | Permanently charged nitrogen | Active (less potent) | nih.gov |

| Sulfonium Analogues | Permanently charged sulfur | Active (less potent) | nih.gov |

| This compound | Uncharged sulfur in side chain | Inactive | nih.gov |

Analytical Methodologies for Chemical Characterization and Quantification of Metoclopramide Sulfide

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like Metoclopramide (B1676508) and its derivatives. The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it. A typical HPLC method for a related substance like Metoclopramide Sulfide (B99878) would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net

UV Detection: UV detection is a common and robust method. Metoclopramide exhibits strong UV absorbance, and it is anticipated that Metoclopramide Sulfide would also have a chromophore allowing for detection. The selection of the detection wavelength is crucial for sensitivity and selectivity. For instance, Metoclopramide is often detected around 273 nm or 310 nm. researchgate.netresearchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed, provided the molecule possesses native fluorescence or can be derivatized with a fluorescent tag.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, enabling the definitive identification and quantification of the compound. researchgate.net Tandem mass spectrometry (MS/MS) can further offer structural information by analyzing the fragmentation patterns of the molecule. nih.gov The high resolving power of modern mass spectrometers allows for the separation of compounds with very similar retention times. lcms.cz

Illustrative HPLC-UV Method Parameters for a Related Compound:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.gov Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents. nih.govnih.gov The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and highly specific detection, making it suitable for trace-level analysis. researchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of gas and liquid chromatography and is particularly useful for the separation of chiral and achiral compounds. nih.gov The use of supercritical CO2 offers benefits such as low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. lcms.cz For the analysis of impurities related to Metoclopramide, SFC has been shown to be an effective orthogonal technique to HPLC. lcms.czlcms.cz The selectivity in SFC can be tuned by altering pressure, temperature, and the composition of the co-solvent. kcl.ac.uk

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.orgjaper.in CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. japer.in Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed depending on the charge and nature of the analyte. japer.in CE has been successfully used for the analysis of synthetic drugs and their impurities in various matrices. jfda-online.commdpi.com

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior Analysis

Voltammetric techniques involve the application of a potential to an electrode and measuring the resulting current. These methods are highly sensitive and can provide information about the redox properties of a molecule. benthamopen.comnumberanalytics.com

Cyclic Voltammetry (CV): CV is a powerful tool for studying the electrochemical behavior of a compound, such as its oxidation and reduction potentials. rsc.org By cycling the potential and observing the current response, information on the reversibility of the electrochemical reactions can be obtained. metu.edu.trmdpi.com The presence of sulfide ions has been shown to influence the cyclic voltammograms of certain systems. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a very sensitive voltammetric technique used for quantitative analysis. numberanalytics.commdpi.com It offers lower detection limits compared to CV by minimizing the background charging current. nih.gov DPV has been widely applied for the determination of various drugs in pharmaceutical formulations and biological fluids. researchgate.netresearchgate.net A square wave anodic stripping voltammetric method has been developed for the determination of Metoclopramide, demonstrating the applicability of such techniques. researchgate.netnih.gov

Illustrative DPV Parameters for a Related Compound:

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | Phosphate Buffer (pH 7.0) |

| Initial Potential | 0.8 V |

| Final Potential | 1.2 V |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

Potentiometric Methods and Ion-Selective Electrodes

Potentiometric methods, which measure the potential difference between two electrodes, offer a simple and cost-effective approach for the determination of various ions in solution. While numerous potentiometric methods have been developed for the cationic form of metoclopramide, primarily its hydrochloride salt, the analysis of the uncharged this compound requires a different strategy. The direct application of ion-selective electrodes (ISEs) designed for the metoclopramide cation would not be feasible for its neutral sulfide analogue.

However, potentiometric techniques can be adapted for the analysis of sulfide-containing compounds. One potential approach involves the use of a sulfide-selective electrode. These electrodes are designed to respond to the activity of sulfide ions (S²⁻) in a solution. For the analysis of an organic sulfide like this compound, a preliminary chemical reaction would be necessary to convert the organically bound sulfur into inorganic sulfide ions. This could potentially be achieved through a reduction or degradation process. The subsequent measurement of the generated sulfide ions using a sulfide ISE, in conjunction with a reference electrode, could provide a means of quantification. The potential of the ISE would be proportional to the logarithm of the sulfide ion activity, as described by the Nernst equation.

Another potentiometric approach is titration. The iodimetric titration of sulfur compounds in an alkaline medium is a well-established method. uw.edu.plresearchgate.net In this method, the sulfide compound is titrated with iodine, and the endpoint is detected potentiometrically using an appropriate indicator electrode. The stoichiometry of the reaction between the thiol or sulfide group and iodine is dependent on the reaction medium. uw.edu.plresearchgate.net This technique has been successfully applied to various sulfur-containing pharmaceuticals. researchgate.net

It is important to note that for the analysis of this compound, the sample matrix and the presence of other sulfur-containing compounds could pose interference. Therefore, method development and validation would be crucial to ensure selectivity and accuracy.

Table 1: Potential Potentiometric Methods for this compound

| Method | Principle | Key Considerations |

| Sulfide Ion-Selective Electrode (ISE) | Indirect measurement following chemical conversion of organic sulfide to inorganic sulfide ions. The ISE measures the activity of S²⁻ in the solution. | Requires a validated conversion method. Potential interference from other sulfur compounds. The use of a sulfide anti-oxidant buffer (SAOB) is often necessary to maintain a high pH and prevent oxidation of sulfide ions. epa.gov |

| Iodimetric Potentiometric Titration | Titration of the sulfide group with an iodine solution in an alkaline medium. The endpoint is detected by a sharp change in potential. | The reaction stoichiometry can vary with pH. The method may require back-titration for slow reactions. |

Spectrophotometric Quantification Approaches (excluding direct absorbance for basic identification)

Spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, speed, and sensitivity. For a compound like this compound, which may not have a distinct chromophore for direct quantification in the presence of its parent drug, derivatization techniques are often employed to generate a colored product with a unique absorption maximum.

Several spectrophotometric methods have been developed for the determination of organic sulfides and thiols. One common approach is the use of a chromogenic reagent that reacts specifically with the sulfide or thiol group. For instance, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been used for the spectrophotometric determination of cephalosporins after alkaline hydrolysis to form sulfide ions, which then react with NBD-Cl to produce a yellow-colored chromogen. scirp.org A similar strategy could potentially be adapted for this compound.

Another approach involves the use of disulfide reagents, such as 2,2'-dithiobis(5-nitropyridine), which react with thiols to produce a colored thione derivative. google.com While this compound is a thioether and not a thiol, a preliminary reduction step could convert it to a thiol, making it amenable to this type of analysis.

Furthermore, colorimetric methods based on the interaction of thiols with gold nanoparticles (AuNPs) have been reported. researchgate.net The presence of thiols can inhibit the formation of AuNPs or cause their aggregation, leading to a change in color that can be measured spectrophotometrically. Again, a preceding reduction of the sulfide to a thiol would be necessary.

The choice of the spectrophotometric method would depend on the reactivity of the sulfide group in this compound and the potential for interference from the parent metoclopramide and other related substances.

Table 2: Potential Spectrophotometric Approaches for this compound

| Method | Reagent/Principle | Wavelength of Measurement |

| Derivatization with NBD-Cl | Reaction of sulfide ions (from hydrolysis) with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. | ~390 nm scirp.org |

| Reaction with Disulfide Reagents | Reaction of the corresponding thiol (after reduction) with a disulfide reagent like 2,2'-dithiobis(5-nitropyridine). | Visible range, specific to the thione product. |

| Gold Nanoparticle-Based Assay | Inhibition of AuNP formation or induced aggregation by the corresponding thiol (after reduction). | Visible range, typically around 520-530 nm. |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable tools for the analysis of complex mixtures and the profiling of impurities in pharmaceuticals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the identification and quantification of drug metabolites and impurities in biological matrices and pharmaceutical formulations. Several LC-MS/MS methods have been developed for the analysis of metoclopramide and its known metabolites. researchgate.netnih.gov

Given that metoclopramide undergoes metabolism in the liver, primarily through CYP450 enzymes, and that N-4 sulphate conjugation is a known metabolic pathway, the formation of a sulfide or other sulfur-containing metabolites is plausible. drugbank.com LC-MS/MS would be the ideal technique to investigate the presence of this compound as a metabolite.

The analysis would typically involve the separation of the components of a sample using a reversed-phase HPLC column, followed by detection using a tandem mass spectrometer. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity. For identification, full scan and product ion scan modes would be used to elucidate the structure of unknown metabolites.

A study on the photolysis products of metoclopramide utilized LC-ion trap MS to characterize the degradation products, demonstrating the power of this technique in identifying unknown related substances. ucl.ac.be Similarly, LC-MS/MS has been used to characterize the degradation products of metoclopramide under acid hydrolysis. ijrps.com

Table 3: Illustrative LC-MS/MS Parameters for Metoclopramide Analysis (Adaptable for Sulfide Analogue)

| Parameter | Typical Conditions |

| LC Column | C18 (e.g., 2.1 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | To be determined for this compound (Metoclopramide is m/z 300) |

| Product Ion (m/z) | To be determined from fragmentation studies |

| Collision Energy | Optimized for the specific precursor-product transition |

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile impurities in pharmaceuticals. thermofisher.comdrawellanalytical.com For a compound like this compound to be analyzed by GC-MS, it would likely require derivatization to increase its volatility and thermal stability.

Common derivatization techniques for compounds with functional groups similar to those in metoclopramide (amine, amide) include silylation or acylation. ajrconline.org For instance, a GC-MS assay for metoclopramide and its metabolites involved the formation of heptafluorobutyryl derivatives. nih.gov A similar derivatization strategy could be explored for this compound.

GC-MS/MS provides excellent selectivity and sensitivity for impurity profiling. thermofisher.com The use of high-resolution mass spectrometry can further aid in the unambiguous identification of unknown impurities by providing accurate mass measurements and elemental composition. The analysis of genotoxic impurities, which are often present at very low levels, frequently relies on GC-MS techniques. chromatographyonline.comshimadzu.com

The development of a GC-MS/MS method for this compound would involve optimizing the derivatization reaction, the GC separation conditions (column type, temperature program), and the MS/MS parameters (precursor and product ions, collision energy).

Table 4: Potential GC-MS/MS Approach for this compound Analysis

| Step | Description |

| Derivatization | Reaction with a derivatizing agent (e.g., a silylating or acylating agent) to increase volatility. |

| GC Separation | Separation on a capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature ramp. |

| Ionization | Electron Ionization (EI) or Chemical Ionization (CI). |

| MS/MS Detection | Selected Reaction Monitoring (SRM) for quantification or product ion scanning for identification. |

Computational and Theoretical Chemistry Studies of Metoclopramide Sulfide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. These methods, grounded in quantum mechanics, can predict molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying pharmaceutical molecules like metoclopramide (B1676508). mdpi.com It is used to investigate molecular structure, bonding, stability, and electronic properties. chemmethod.com DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to optimize the molecular geometry of metoclopramide. chemmethod.comdergipark.org.tr

These calculations provide data on various molecular descriptors. chemmethod.com Key parameters obtained from DFT calculations for metoclopramide are summarized in the table below.

| Parameter | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy orbital without electrons. | Relates to the molecule's ability to accept electrons. |

| Energy Gap (Eg) | The energy difference between HOMO and LUMO. | Indicates molecular stability and reactivity. A larger gap suggests higher stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | A measure of the molecule's reactivity. |

| Electron Affinity (EA) | The energy released when an electron is added. | A measure of the molecule's ability to accept an electron. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's electrophilic nature. | Predicts the propensity to accept electrons. |

This table is generated based on the types of data typically produced in DFT studies of molecules like metoclopramide. chemmethod.com

DFT calculations have also been used to study the electrostatic potential map of metoclopramide, which helps in identifying the regions of the molecule that are electron-rich or electron-poor, providing clues about potential interaction sites. dergipark.org.trresearchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (CCSD(T)), can provide highly accurate results for molecular properties. numberanalytics.comwavefun.com

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.combnl.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane. mdpi.combnl.govnih.gov

MD simulations have been applied to study metoclopramide, for instance, in the context of its formulation in bilayer tablets with other drugs. researchgate.net In a more general sense, MD simulations of a molecule like metoclopramide sulfide (B99878) would involve placing it in a simulated environment (e.g., a box of water molecules) and observing its movements and conformational changes over a period of nanoseconds or longer. nih.gov

The data from MD simulations can be analyzed to:

Identify the most stable conformations of the molecule.

Determine the flexibility of different parts of the molecule.

Study the interactions between the molecule and solvent molecules.

Simulate the binding process of the molecule to a receptor.

Docking and Molecular Modeling Studies of Receptor Interactions (Non-Clinical, Theoretical Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. chemmethod.com It is widely used in drug design to understand how a ligand, such as metoclopramide, might interact with its biological target, for example, the dopamine (B1211576) D2 receptor. chemmethod.com

Studies have been conducted on the docking of metoclopramide to the dopamine D2 receptor, identifying key amino acid residues involved in the binding, such as Phe 198, Phe 382, and Asp 114. chemmethod.com These theoretical studies provide insights into the binding mode and can explain the molecule's pharmacological activity. chemmethod.com

In a study of metoclopramide analogues, a permanently uncharged sulfide analogue was found to be inactive at the dopamine D2 receptor, in contrast to charged analogues which showed activity. nih.govlookchem.com This suggests that electrostatic interactions are crucial for binding. nih.govlookchem.com While this study was not a computational one, its findings can be rationalized and further explored using molecular docking. A docking study of the metoclopramide sulfide analogue could help to visualize why the lack of a charge might prevent effective binding to the anionic sites of the D2 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.netnih.gov

While specific QSAR or QSPR studies on this compound analogues are not prominent in the literature, the methodology is highly relevant for understanding the influence of the sulfur-containing moiety.

Development of Descriptors for Sulfur-Containing Moieties

A crucial step in developing QSAR/QSPR models is the selection of appropriate molecular descriptors. nih.govresearchgate.net For sulfur-containing compounds, specific descriptors are needed to capture the unique properties of the sulfur atom.

Examples of descriptors that can be used for sulfur-containing moieties in QSAR/QSPR studies include:

| Descriptor Type | Examples | Relevance |

| Quantum Chemical Descriptors | Charges on the sulfur atom, HOMO/LUMO energies of sulfur-containing orbitals. nih.gov | Describe the electronic properties of the sulfur moiety. nih.gov |

| Topological Descriptors | Descriptors based on the connectivity of the sulfur atom within the molecular graph. | Encode information about the size, shape, and branching of the sulfur-containing part of the molecule. |

| Physicochemical Descriptors | Lipophilicity (logP) contributions of the sulfur group, polar surface area (PSA) including the sulfur atom. frontiersin.org | Relate to the molecule's solubility, permeability, and interactions with biological membranes. frontiersin.org |

These descriptors can be used to build models that predict various properties of sulfur-containing compounds, such as their aqueous solubility or antioxidant activity. nih.govnih.gov For a series of metoclopramide analogues with different sulfur-containing side chains, a QSAR study could help to identify the key structural features that determine their activity at a particular receptor.

Predictive Modeling for Chemical Reactivity and Interactions

Computational and theoretical chemistry provide powerful predictive tools for understanding the chemical reactivity and intermolecular interactions of molecules like this compound. By employing predictive modeling, researchers can gain insights into the electronic structure, potential reaction pathways, and binding affinities of this compound without the need for extensive empirical testing. This section explores the application of these predictive models to elucidate the chemical behavior of this compound.

Theoretical Framework for Reactivity Prediction

The chemical reactivity of a molecule is fundamentally governed by its electronic properties. Predictive models often leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to determine various molecular descriptors that correlate with reactivity. dntb.gov.uachemmethod.comdergipark.org.tr These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). ajchem-a.comresearchgate.net

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions. uni-muenchen.dereed.eduwuxiapptec.comnumberanalytics.com

Predictive Reactivity Profile of this compound

While specific computational studies on this compound are not extensively available in the public domain, we can construct a predictive model of its reactivity based on the well-documented computational analysis of its parent compound, Metoclopramide, and the known effects of substituting an oxygen atom with a sulfur atom. The primary structural difference in this compound is the replacement of the methoxy (B1213986) group's oxygen with a sulfur atom, forming a thioether linkage.

This substitution is predicted to induce significant changes in the molecule's electronic landscape. Sulfur is less electronegative and more polarizable than oxygen. This would likely lead to a redistribution of electron density, with the sulfur atom being a site of increased electron density and potential nucleophilic character.

The introduction of the larger, more diffuse orbitals of sulfur is also expected to raise the energy of the HOMO and lower the energy of the LUMO compared to Metoclopramide. Consequently, this compound is predicted to have a smaller HOMO-LUMO gap, suggesting it may be more chemically reactive than Metoclopramide.

A predictive molecular electrostatic potential map of this compound would likely show a region of significant negative potential around the sulfur atom, making it a potential site for interaction with electrophiles or for coordination to metal ions.

Modeling Interactions with Biological Targets

Predictive modeling is particularly valuable for understanding how a molecule might interact with biological macromolecules, such as receptors and enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemmethod.comresearchgate.net

For Metoclopramide, computational studies have identified key interactions with the dopamine D2 receptor. These studies indicate that specific residues in the binding pocket form hydrogen bonds and steric interactions with the Metoclopramide molecule, which are crucial for its antagonist activity. chemmethod.comchemmethod.com

In the case of this compound, its interaction with the dopamine D2 receptor is predicted to be significantly different. Experimental studies have shown that the sulfide analogue of Metoclopramide is inactive at concentrations up to 100 µM, suggesting a lack of effective binding to the dopamine D2 receptor. researchgate.netnih.gov

A predictive docking model would likely reveal that the altered stereoelectronic properties of this compound prevent it from adopting the optimal conformation required for binding to the D2 receptor. The increased size of the sulfur atom compared to oxygen could introduce steric clashes with amino acid residues in the binding pocket. Furthermore, the change in the electronic character of the thioether group compared to the ether group in Metoclopramide could disrupt or fail to establish the critical hydrogen bonding and electrostatic interactions necessary for stable receptor binding and antagonist activity.

The table below summarizes the predicted differences in key computational chemistry descriptors between Metoclopramide and this compound, which underpin the predicted differences in their chemical reactivity and biological interactions.

| Descriptor | Metoclopramide (Based on Literature) | This compound (Predicted) | Predicted Implication for Reactivity and Interaction |

| Key Structural Feature | Methoxy group (-OCH3) | Thiomethyl group (-SCH3) | Altered steric and electronic properties. |

| HOMO-LUMO Gap | Larger | Smaller | Higher chemical reactivity for the sulfide analogue. ajchem-a.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on the ether oxygen. | More diffuse and intense negative potential on the sulfur atom. uni-muenchen.dereed.edu | The sulfur atom is a more prominent nucleophilic site. |

| Binding to Dopamine D2 Receptor | Active antagonist, forms key hydrogen bonds and steric interactions. chemmethod.comchemmethod.com | Inactive, predicted to have steric clashes and unfavorable electronic interactions. researchgate.netnih.gov | The sulfide substitution abrogates biological activity at the D2 receptor. |

Mechanistic Studies in Chemical and Biochemical Systems Involving Metoclopramide Sulfide

Mechanisms of Formation and Degradation Pathways

The chemical behavior of metoclopramide (B1676508) and its derivatives, including sulfur-containing analogues, is influenced by various factors such as oxidation, reduction, and exposure to radiation. Understanding these transformation pathways is crucial for characterizing the molecule's stability and reactivity.

The core structure of metoclopramide is susceptible to oxidative and reductive transformations. Phase I metabolic reactions, which include oxidation, reduction, and hydrolysis, act to introduce or expose polar functional groups on a drug molecule. labce.com These reactions are primarily catalyzed by enzyme systems like cytochrome P450 (CYP) monooxygenases. uomus.edu.iqwikipedia.org The general mechanism of CYP-mediated oxidation involves the incorporation of one oxygen atom into the substrate, forming a hydroxylated product, while the other oxygen atom is reduced to water. uomus.edu.iq

For thioether compounds, common metabolic pathways include S-dealkylation, desulfuration, and S-oxidation, which yields sulfoxide (B87167) and further, sulfone derivatives. dergipark.org.tr For instance, the conversion of a thioether to a sulfoxide is a typical oxidative process. jst.go.jp In the context of metoclopramide, while direct chemical synthesis or degradation pathways forming a thioether "metoclopramide sulfide" are not extensively detailed in the reviewed literature, analogous reactions are well-established. The oxidation of thioether-containing drugs like rabeprazole (B1678785) and methiocarb (B1676386) to their respective sulfoxides is a known metabolic step, often mediated by CYP enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). jst.go.jpnih.gov Similarly, reductive processes can occur. For example, methiocarb sulfoxide can be reduced back to methiocarb by liver cytosol. jst.go.jp

Forced degradation studies on metoclopramide itself show its susceptibility to acid hydrolysis, leading to the formation of degradation products. pharmacompass.com Such studies are essential for understanding the intrinsic stability of the molecule under various stress conditions.

The biotransformation of metoclopramide involves several pathways, with conjugation to sulfate (B86663) being a significant route. This process leads to the formation of metoclopramide N-4-sulfate, a primary metabolite. pharmacompass.comdrugbank.commedicines.org.uktmda.go.tz

In vitro studies using human liver cytosol have identified an N-sulfate metabolite (M2) of metoclopramide. nih.gov The formation of this sulfated conjugate is mediated by sulfotransferase (SULT) enzymes. Specifically, SULT2A1 has been identified as playing a significant role in the N-sulfation of metoclopramide. researchgate.netresearchgate.net Kinetic studies using recombinant human SULT2A1 have determined the Michaelis-Menten constant (Km) for metoclopramide N-sulfation to be 2.32 ± 0.12 mM. researchgate.net

Interestingly, the formation of this sulfated metabolite can be system-dependent. While it is a known circulating metabolite in humans, one study found that the N-sulfate conjugate of metoclopramide was produced by two fungal species in a microbial biotransformation screen but was not detected in incubations with in vitro liver S9 fractions. hyphadiscovery.com This highlights the potential for different in vitro systems to yield varying metabolic profiles.

Beyond sulfation, metoclopramide is also metabolized via oxidation by cytochrome P450 enzymes, primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2. drugbank.comnih.gov Key oxidative pathways identified in human liver microsomes (HLM) include N-deethylation and N-hydroxylation. pharmgkb.org Studies with recombinant CYP enzymes have confirmed that CYP2D6 is the major enzyme responsible for these transformations. pharmgkb.orgresearchgate.net

The table below summarizes the key enzymes and resulting metabolites from in vitro studies of metoclopramide.

| In Vitro System | Enzyme(s) | Metabolite(s) Formed | Reference(s) |

| Human Liver Cytosol | Sulfotransferases (SULTs), specifically SULT2A1 | Metoclopramide N-sulfate (M2) | nih.govresearchgate.net |

| Human Liver Microsomes | CYPs (2D6, 3A4, 1A2) | N-deethylated, Hydroxylated, and Oxidative deaminated metabolites | drugbank.comnih.govpharmgkb.org |

| Fungal Species | Endogenous enzymes | Metoclopramide N-sulfate | hyphadiscovery.com |

| Recombinant hSULT2A1 | SULT2A1 | Metoclopramide N-sulfate | researchgate.net |

| Recombinant CYPs | CYP2D6, 1A2, 2C9, 2C19, 3A4 | N-deethylation and N-hydroxylation products | pharmgkb.org |

Metoclopramide is known to be sensitive to light and ionizing radiation, leading to its degradation through various chemical mechanisms. nih.govnih.gov

Photodegradation: In aqueous solutions, metoclopramide degrades upon exposure to UV radiation. ucl.ac.be Studies conducted under solar radiation have shown that the compound can be easily degraded in various water matrices. nih.govresearchgate.net The degradation kinetics typically follow a pseudo-first-order reaction. nih.govresearchgate.net The rate of photolysis is pH-dependent, with faster degradation observed at a neutral pH of 7 and slower degradation under highly alkaline conditions (pH 11). nih.govresearchgate.net

The primary mechanisms of photodegradation include:

Dealkylation: The removal of the amino group's side chain. nih.govresearchgate.net

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. nih.govresearchgate.net

Dechlorination: The scission of the chlorine atom from the benzene (B151609) ring. This can be followed by the polymerization of the resulting radicals, leading to the formation of dimeric and trimeric products. ucl.ac.be

The presence of various organic and inorganic substances commonly found in natural water, such as nitrate (B79036) ions (NO₃⁻), iron(III) ions, and humic acid, can inhibit the rate of photodegradation by absorbing light. nih.govresearchgate.net

Radiolysis: Studies on the radiolysis of solid-state metoclopramide hydrochloride using both gamma rays and high-energy electrons have shown that the compound is relatively radioresistant from a chemical standpoint. nih.govfabad.org.trakjournals.com The degradation is minimal at standard sterilization doses (25 kGy). The major degradation product identified after irradiation results from the loss of the chlorine atom from the metoclopramide molecule. nih.gov Notably, no significant qualitative or quantitative differences were observed between gamma and electron beam irradiation, suggesting that the dose rate has a negligible influence on the radiolysis mechanisms in the solid state. nih.gov

The table below outlines the identified degradation products of metoclopramide under different conditions.

| Condition | Primary Degradation Mechanisms | Major Products Identified | Reference(s) |

| UV Photolysis (Solution) | Dechlorination, Polymerization, Hydroxylation, Dealkylation | Dechlorinated monomers, Dimers, Trimers, Hydroxylated products | ucl.ac.benih.govresearchgate.net |

| Gamma/Electron Beam Radiolysis (Solid State) | Dechlorination | Dechlorinated metoclopramide | nih.gov |

Biotransformation Pathways of Sulfur-Containing Analogues (e.g., in vitro microsomal studies, not whole organism metabolism)

Molecular Interactions with Biological Macromolecules (In Vitro Focus)

The pharmacological activity of a compound is determined by its interaction with biological macromolecules. For metoclopramide and its analogues, the primary target of interest is the dopamine (B1211576) D2 receptor.

The parent compound, metoclopramide, is known to be an antagonist of the dopamine D2 receptor. drugbank.comnih.gov Its binding to this receptor is crucial for its antiemetic effects. In vitro studies have also investigated the binding of metoclopramide analogues, including a permanently uncharged sulfide (B99878) analogue, to the D2 receptor.

A key study synthesized a series of metoclopramide analogues to probe the nature of the interaction with the D2 receptor. nih.govresearchgate.net This included permanently charged ammonium (B1175870) and sulfonium (B1226848) analogues, as well as a permanently uncharged sulfide analogue. The study evaluated their ability to inhibit apomorphine-induced responses in mouse striatal slices, an in vitro model for D2 receptor antagonism.

The results demonstrated that while the permanently charged analogues showed inhibitory activity (though less potent than metoclopramide itself), the sulfide analogue was found to be inactive at concentrations up to 100 μM. nih.govresearchgate.net This finding strongly suggests that a charged state is essential for the binding of this class of antagonists to an anionic site on the dopamine D2 receptor. nih.gov

The table below summarizes the activity of the this compound analogue in the in vitro D2 receptor binding study.

| Compound | In Vitro Model | Activity | Conclusion | Reference(s) |

| This compound Analogue | Mouse Striatal Slices (Apomorphine-induced response) | Inactive at concentrations up to 100 μM | A charged molecular form appears necessary for binding to the D2 receptor. | nih.govresearchgate.net |

Direct studies on the interaction of this compound with specific isolated cellular components, other than the D2 receptor, are not extensively reported in the reviewed literature. However, the known effects of the parent compound, metoclopramide, can provide some context. Metoclopramide's interaction with cellular systems is complex, involving antagonism at dopamine D2 and serotonin (B10506) 5-HT3 receptors, and agonism at 5-HT4 receptors. drugbank.com These interactions ultimately modify cellular function, such as sensitizing tissues to acetylcholine, which stimulates upper gastrointestinal motility. tandfonline.com

It has also been reported that metoclopramide possesses oxidant activity and, in rare cases, has been associated with sulfhemoglobinemia, a condition where sulfur is incorporated into the hemoglobin molecule, rendering it incapable of transporting oxygen. nih.gov This suggests an interaction with red blood cell components, although the precise mechanism and whether this involves a sulfide metabolite are not fully elucidated.

Furthermore, in vitro studies have shown that metoclopramide can synergistically enhance cellular and humoral immunity when used as an adjuvant with a heat-killed Salmonella typhimurium vaccine in isolated lymphocyte proliferation assays. researchgate.net This indicates an interaction with components of the immune system at a cellular level. Whether a sulfide analogue would retain, alter, or lose these interactive properties remains an area for further investigation.

Binding Studies with Model Proteins or Enzymes

Solid-State Chemistry and Phase Transformations Relevant to Metoclopramide and its Analogues

The solid-state properties of active pharmaceutical ingredients (APIs) are critical as they influence stability, solubility, and bioavailability. For metoclopramide and its analogues, extensive studies have been conducted to characterize their solid-state behaviors, including phase transformations that can occur during manufacturing and storage.

A study on metoclopramide hydrochloride monohydrate (MCP HCl H₂O) utilized techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and simultaneous DSC-Fourier transform infrared (FTIR) microspectroscopy to investigate its thermal-induced solid-state transformations. nih.govakjournals.comakjournals.com This research revealed a continuous process of dehydration, amorphization, and subsequent recrystallization upon heating. akjournals.comakjournals.com Such phase transitions are crucial considerations in the development of stable pharmaceutical formulations.

Metoclopramide base has been shown to exist in at least two enantiotropic polymorphs. nih.gov The form stable at room temperature (Form I) undergoes a rapid transition to a high-temperature stable form (Form II) at 125°C. nih.gov The reverse transformation is significantly slower, taking approximately one month at room temperature. nih.gov

Metoclopramide hydrochloride also exhibits polymorphism. Dehydration of the monohydrate can lead to two different anhydrous polymorphs, designated as Form I and Form II. nih.gov These forms are monotropically related, with Form I being the stable polymorph and Form II being metastable. nih.gov

The formation of amorphous content in metoclopramide hydrochloride has been observed upon milling. nih.gov This amorphous state can exhibit different physicochemical properties, including increased reactivity. nih.gov For instance, the milling-induced amorphous content in anhydrous metoclopramide hydrochloride was found to increase its reactivity in the Maillard reaction with lactose. nih.gov

Furthermore, heating metoclopramide hydrochloride monohydrate beyond 77°C leads to dehydration and transformation into an amorphous form, which then recrystallizes at higher temperatures (around 148°C). akjournals.comakjournals.comresearchgate.net The stability of this amorphous form is a critical factor in formulation design. researchgate.net

Table 1: Polymorphic and Amorphous Forms of Metoclopramide and its Hydrochloride Salt

| Compound | Form | Relationship | Transition Temperature | Melting Point | Reference |

| Metoclopramide Base | Form I | Enantiotropic | Transition to Form II at 125°C | - | nih.gov |

| Metoclopramide Base | Form II | Enantiotropic | - | 147°C | nih.gov |

| Anhydrous Metoclopramide HCl | Form I | Monotropic (Stable) | - | 187°C | nih.gov |

| Anhydrous Metoclopramide HCl | Form II | Monotropic (Metastable) | - | 155°C | nih.gov |

| Metoclopramide HCl Monohydrate | Crystalline | - | Dehydrates >77°C to amorphous | - | akjournals.comakjournals.com |

| Metoclopramide HCl | Amorphous | - | Recrystallizes ~148°C | - | akjournals.comakjournals.com |

This table is generated based on available data for metoclopramide and its hydrochloride salt, as direct data for this compound is not available.

Co-crystallization is a widely used technique to enhance the physicochemical properties of APIs, such as solubility, stability, and bioavailability. While specific co-crystallization studies on this compound have not been reported, research on metoclopramide and other benzamide (B126) derivatives provides a strong basis for potential strategies.

Studies on benzamide, a structurally related compound, have explored its co-crystallization with various carboxylic acids. nih.govacs.orgresearchgate.net It was found that co-crystal formation is more likely when the benzoic acid co-former has electron-withdrawing substituents. acs.org This suggests that the electronic properties of the co-former play a crucial role in the successful formation of benzamide co-crystals.

For metoclopramide hydrochloride, which can have stability issues related to its hydrate (B1144303) and anhydrate forms, co-crystallization has been investigated as a strategy to overcome these challenges. researchgate.net One study reported the synthesis of a co-crystal of metoclopramide hydrochloride with oxalic acid. researchgate.net This salt co-crystal demonstrated superior stability against hydration compared to the anhydrate form, attributed to the formation of strong hydrogen bonds and efficient crystal packing. researchgate.net

The ability of benzamides to form co-crystals is influenced by the interplay of various intermolecular interactions, including hydrogen bonds. The carboxamide group in benzamides can form robust hydrogen-bonded synthons with complementary functional groups in co-formers. nih.gov

Table 2: Examples of Co-crystallization Studies on Benzamide and Related Compounds

| API/Analogue | Co-former | Outcome | Key Findings | Reference |

| Benzamide | Substituted Benzoic Acids | Successful with electron-withdrawing groups | Intermolecular acid-amide interaction is strengthened. | acs.org |

| Metoclopramide Hydrochloride | Oxalic Acid | Stable salt co-crystal formed | Improved stability against hydration due to strong hydrogen bonds and efficient packing. | researchgate.net |

| Carbamazepine | Benzamide | Co-crystal formed | Formation of a 4-membered supramolecular unit with N-H···O hydrogen bonds. | nih.gov |

This table highlights co-crystallization strategies for compounds structurally related to this compound, providing a basis for potential future research.

Structure Activity Relationship Sar Investigations of Metoclopramide Sulfide As a Chemical Analogue

Comparative Analysis of Receptor Binding Affinities with Parent Compound and Other Analogues (e.g., Dopamine (B1211576) D2 Receptor Inactivity)

Research into the analogues of metoclopramide (B1676508) has revealed significant variations in receptor binding affinities based on structural modifications. Metoclopramide itself exhibits moderate affinity for both dopamine D2 and 5-HT3 receptors. nih.gov However, its sulfide (B99878) analogue demonstrates a stark contrast in its interaction with the dopamine D2 receptor.

A study involving the synthesis of permanently charged ammonium (B1175870) and sulfonium (B1226848) analogues, alongside the uncharged sulfide analogue of metoclopramide, evaluated their ability to inhibit apomorphine-induced responses in mouse striatal slices, a functional measure of dopamine D2 receptor antagonism. nih.gov While the charged analogues retained some inhibitory activity, albeit at higher concentrations than metoclopramide, the sulfide analogue was found to be inactive at concentrations up to 100 microM. nih.govresearchgate.net This lack of activity at the dopamine D2 receptor is a crucial finding in the SAR of metoclopramide analogues.

This inactivity is consistent with findings from similar studies on analogues of other dopamine antagonists like chlorpromazine (B137089) and sulpiride, which suggest that a charged molecular form is crucial for binding to anionic sites on the D2 receptor. nih.govlookchem.com The permanently uncharged nature of the sulfide analogue appears to preclude this critical interaction.

Table 1: Comparative Dopamine D2 Receptor Activity of Metoclopramide and its Sulfide Analogue

| Compound | Charge Status | Dopamine D2 Receptor Activity |

| Metoclopramide | Protonatable Amine (Charged at physiological pH) | Active Antagonist nih.govbrainscape.com |

| Metoclopramide Sulfide | Permanently Uncharged | Inactive up to 100 microM nih.govresearchgate.net |

| Charged Ammonium/Sulfonium Analogues | Permanently Charged | Active (less potent than metoclopramide) nih.gov |

Influence of Sulfur Substitution on Molecular Conformation and Ligand-Receptor Interactions

The replacement of the tertiary amine in the side chain of metoclopramide with a sulfur atom to form this compound introduces significant changes to the molecule's physicochemical properties and, consequently, its three-dimensional conformation. The tertiary amine in metoclopramide is basic and exists in a protonated, positively charged state at physiological pH. nih.gov This positive charge is considered essential for the electrostatic interaction with an anionic site, likely an aspartate residue, within the binding pocket of the dopamine D2 receptor. nih.govlookchem.com

The substitution with a sulfide group removes this basic nitrogen and the potential for a positive charge. nih.gov Sulfur, being less electronegative than nitrogen and lacking the ability to be protonated in this context, renders the side chain of this compound permanently uncharged. nih.gov This fundamental difference in electrostatic potential is a primary determinant of its inactivity at the D2 receptor. The absence of a charged group prevents the key ionic bond formation that is thought to anchor metoclopramide and other charged antagonists to the receptor. nih.gov

Beyond electrostatics, the substitution also alters the molecule's conformational flexibility and the nature of other potential non-covalent interactions, such as hydrogen bonding and van der Waals forces. However, the overwhelming evidence points to the loss of the cationic charge as the principal reason for the observed lack of D2 receptor antagonism. nih.gov

Topological and Physiochemical Descriptors in SAR/QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies utilize topological and physicochemical descriptors to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.govresearchgate.net For metoclopramide and its analogues, these descriptors help to quantify the structural features that govern receptor binding.

Physicochemical Descriptors: These descriptors quantify properties like lipophilicity (logP), electronic effects (pKa), and steric parameters. The most critical physicochemical difference for this compound is its lack of a basic center, reflected in its pKa value compared to metoclopramide (pKa around 9.47). scielo.brscielo.br This directly impacts its ionization state at physiological pH.

Another important descriptor is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. scielo.br The replacement of the diethylaminoethyl group with a sulfide-containing moiety would alter the LogP value, potentially affecting its ability to cross cell membranes and access the receptor binding site.

Table 2: Key Physicochemical Descriptors for SAR Analysis

| Descriptor | Metoclopramide | This compound | Implication for D2 Receptor Binding |

| pKa | ~9.47 scielo.brscielo.br | Not applicable (permanently uncharged) | Loss of positive charge at physiological pH for the sulfide analogue. nih.gov |

| Charge at physiological pH | Positive | Neutral | Prevents ionic interaction with the D2 receptor's anionic site. nih.gov |

| LogP | 2.66 scielo.brscielo.br | Altered value (specific value not readily available) | Affects membrane permeability and overall solubility characteristics. |

The QSAR models developed from data on metoclopramide analogues would highlight the importance of descriptors related to the presence of a charged basic nitrogen for dopamine D2 receptor antagonism. acs.org The data from this compound would serve as a crucial negative data point, reinforcing the necessity of this feature.

Insights into Pharmacophore Models and Chemical Space Exploration

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netugm.ac.idresearchgate.net For dopamine D2 antagonists, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond acceptor/donor, all arranged in a specific spatial orientation. chalcogen.ro

The inactivity of this compound provides strong evidence for the critical role of the positively charged amine feature in the D2 antagonist pharmacophore. nih.gov Any pharmacophore model generated for this class of compounds would necessitate the inclusion of a cationic interaction site. This compound, lacking this feature, would not fit the pharmacophore and would be correctly predicted as inactive. researchgate.net

The study of this compound also contributes to the exploration of the chemical space around the metoclopramide scaffold. biosolveit.dearxiv.orgnih.gov By systematically modifying functional groups, medicinal chemists can probe the boundaries of the chemical space that retains the desired biological activity. rsc.org The synthesis and testing of the sulfide analogue demonstrate that while structural similarity to the parent compound is maintained in terms of the benzamide (B126) core, the substitution in the side chain pushes the molecule into a region of chemical space that is inactive at the dopamine D2 receptor. nih.gov This information is valuable for guiding future drug design efforts, steering away from modifications that remove the essential basic nitrogen while exploring other substitutions that might enhance affinity or selectivity for other targets, such as the 5-HT4 receptor.

Environmental Fate and Detection of Metoclopramide Sulfide if Applicable As a Degradation Product or Environmental Contaminant

Occurrence and Persistence in Environmental Matrices

There is no available scientific data documenting the occurrence or persistence of Metoclopramide (B1676508) Sulfide (B99878) in any environmental matrix, including surface water, groundwater, soil, sediment, or biosolids. Studies that have investigated the environmental presence of the parent compound, metoclopramide, have not reported the detection of a sulfide derivative. researchgate.net

While the N-4 sulfate (B86663) conjugate is a known major metabolite of metoclopramide, its occurrence and persistence in the environment have not been subjects of investigation in the reviewed literature. Therefore, no data tables on its concentration in various environmental compartments can be provided. The parent compound, metoclopramide, is noted to be potentially persistent in the environment with low biodegradability, but this characteristic cannot be directly extrapolated to its theoretical sulfide derivative without specific studies. fass.sefass.se

Analytical Methods for Environmental Monitoring (Trace Level Detection)

No analytical methods have been developed or published for the specific detection and quantification of Metoclopramide Sulfide in environmental samples. Standard methods for monitoring pharmaceuticals in the environment typically involve techniques like liquid chromatography coupled with mass spectrometry (LC-MS). ucl.ac.benih.gov While these methods are highly sensitive and used for a wide range of pharmaceutical compounds and their metabolites, a method for this compound would require a specific analytical standard, which does not appear to be commercially available or chemically characterized in the context of environmental analysis.

Research on the analysis of metoclopramide and its metabolites has focused on biological fluids (e.g., plasma, urine) for pharmacokinetic purposes and on the parent drug in environmental samples. researchgate.netinnovareacademics.in There are no established protocols for the trace-level detection of this compound in complex matrices such as wastewater or soil.

Table 1: Status of Analytical Methods for this compound

| Parameter | Details |

| Target Analyte | This compound |

| Published Methods | None Found |

| Standard Reference Material | Not Available |

| Validated Matrices | None (Water, Soil, Sludge, etc.) |

| Typical Detection Technique | Not Applicable |

| Limit of Detection (LOD) | Not Established |

| Limit of Quantification (LOQ) | Not Established |

Degradation in Abiotic and Biotic Environmental Systems

There is no information available on the degradation pathways of this compound in either abiotic (e.g., photolysis, hydrolysis) or biotic (e.g., microbial degradation) environmental systems.

Studies on the parent compound, metoclopramide, have shown that it undergoes photodegradation, leading to various photoproducts, none of which have been identified as a sulfide. ucl.ac.benih.gov The parent drug is also resistant to biodegradation. fass.se The behavior of conjugated metabolites like the N-4 sulfate can differ significantly from the parent compound; they can be more water-soluble and may or may not be more amenable to degradation. In some cases, conjugates can revert to the parent compound in the environment. researchgate.net However, without specific studies, the degradation behavior of any sulfur-containing metoclopramide derivative in the environment remains unknown. There is a complete lack of data regarding its transformation under aerobic or anaerobic conditions, the latter being where reduction of a sulfate to a sulfide might theoretically occur.

Table 2: Summary of Degradation Data for this compound

| Degradation Process | Findings |

| Abiotic Degradation | |

| Photolysis | No data available. |

| Hydrolysis | No data available. |

| Biotic Degradation | |

| Aerobic | No data available. |

| Anaerobic | No data available. |

| Identified Degradation Products | Not Applicable. |

Future Research Directions and Advanced Methodological Applications for Metoclopramide Sulfide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of pharmaceutical impurities like metoclopramide (B1676508) sulfide (B99878). These technologies can accelerate the discovery of new compounds, optimize synthetic pathways, and predict properties such as toxicity and biodegradability. mdpi.com By analyzing vast datasets, AI can identify patterns that predict the formation of impurities under specific conditions, enabling chemists to design manufacturing processes that minimize their occurrence from the outset. ispe.orgzamann-pharma.comacs.org

In analytical chemistry, AI algorithms are enhancing the interpretation of complex data from techniques like High-Performance Liquid Chromatography (HPLC). amazonaws.com Machine learning models can automatically process and interpret raw analytical data, flagging peaks corresponding to impurities and even assisting in their structural elucidation. acs.orgamazonaws.com This automated analysis is faster and potentially more accurate than traditional methods, increasing confidence in analytical results and speeding up decision-making in quality control. amazonaws.comdaniel-ip.com For instance, AI can be trained to recognize the specific chromatographic signature of metoclopramide sulfide, enabling its rapid and reliable detection.

Table 1: Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

| Process Chemistry | Predict impurity formation pathways | Proactively design syntheses to minimize this compound generation. acs.org |

| Optimize reaction conditions | Increase yield of metoclopramide while reducing waste and byproducts. ispe.org | |

| Analytical Chemistry | Automated peak detection in HPLC | Faster and more accurate identification and quantification of this compound. amazonaws.com |

| Spectral data interpretation | Assist in the structural confirmation of impurities from mass spectrometry or NMR data. acs.org | |

| Regulatory Compliance | Automated risk assessment & reporting | Streamline documentation for regulatory bodies, ensuring data integrity and traceability. zamann-pharma.com |

Application of Advanced Imaging Techniques for Molecular Distribution Studies

Understanding where a drug and its metabolites or impurities are distributed within tissues is crucial. Advanced molecular imaging techniques, particularly Mass Spectrometry Imaging (MSI), offer an unprecedented ability to visualize the spatial distribution of molecules like metoclopramide and this compound directly in tissue sections without the need for radioactive labeling. astrazeneca.comeuropeanpharmaceuticalreview.comnih.gov

MSI technologies, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, measure the mass-to-charge ratio of molecules and map their location within a sample a few microns at a time. astrazeneca.comspectroscopyonline.com This provides a detailed picture of where the parent drug and its sulfide metabolite accumulate, which can offer vital clues about localized metabolic processes or potential off-target effects. astrazeneca.comnih.govamericanpharmaceuticalreview.com By correlating the molecular distribution with tissue histology, researchers can gain a deeper mechanistic understanding of a drug's behavior in the body. nih.gov The ability to simultaneously map the parent drug, its sulfide metabolite, and endogenous biomolecules can reveal important inter-relationships within the tissue microenvironment. astrazeneca.com

Table 2: Comparison of Relevant Molecular Imaging Techniques

| Technique | Principle | Resolution | Key Advantage for this compound Studies |

| MALDI Imaging | Laser desorption/ionization from a matrix-coated tissue section. nih.gov | 10-50 µm | Label-free, simultaneous detection of metoclopramide, its sulfide, and other metabolites/biomarkers. europeanpharmaceuticalreview.comspectroscopyonline.com |

| PET Imaging | Detects positrons emitted from a radiolabeled tracer. openmedscience.com | 4-6 mm | Quantifies drug distribution throughout the entire body in vivo. openmedscience.com |

| MRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. openmedscience.comresearchgate.net | Sub-millimeter | Provides high-resolution anatomical context for drug distribution. researchgate.net |

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for faster and more efficient analysis in the pharmaceutical industry has spurred the development of miniaturized and high-throughput analytical platforms. news-medical.net These technologies are critical for screening large numbers of samples for impurities like this compound, particularly during process development and quality control. rsc.org

Techniques such as ultra-high-performance liquid chromatography (UPLC) and microfluidic HPLC systems significantly reduce analysis time and solvent consumption compared to traditional HPLC. rsc.org Real-time mass spectrometry techniques, like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), offer direct and rapid analysis of volatile compounds without the need for chromatographic separation, enabling a throughput of over 200 samples per day. news-medical.net Furthermore, the development of microplate-based screening kits allows for the rapid selection of methods to remove impurities from process streams. rsc.org These high-throughput systems not only increase efficiency but also support the extensive testing required to ensure product quality and meet stringent regulatory standards. thermofisher.comsciex.comnih.gov

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability